beta-Apooxytetracycline

Overview

Description

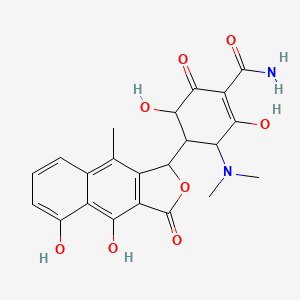

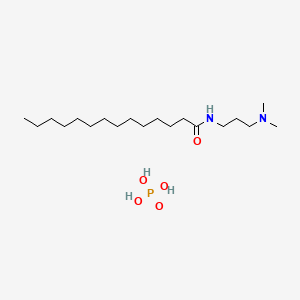

Beta-Apooxytetracycline, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₂N₂O₈ and its molecular weight is 442.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis : A study by Fedeniuk et al. (1996) demonstrated the use of reversed-phase (RP) chromatography for separating oxytetracycline (OTC), 4-epioxytetracycline, alpha-apooxytetracycline (alpha-apoOTC), and beta-apoOTC. They achieved excellent separation of these compounds, highlighting the method's efficacy for analyzing beta-apoOTC and related substances (Fedeniuk, Ramamurthi, & McCurdy, 1996).

High-Performance Liquid Chromatography (HPLC) : Smyrniotakis & Archontaki (2007) conducted a study using HPLC for the simultaneous determination of oxytetracycline and its related substances, including beta-apoOTC. They achieved separation using C(18) columns, which underscores the relevance of HPLC in analyzing beta-apoOTC in various formulations (Smyrniotakis & Archontaki, 2007).

Capillary Electrophoresis : Li et al. (1997) described a method for separating oxytetracycline and related substances, including beta-apoOTC, by capillary electrophoresis. This study demonstrates the applicability of this technique in the purity control of oxytetracycline, emphasizing its utility in analyzing beta-apoOTC (Li, Schepdael, Roets, & Hoogmartens, 1997).

Stability under Cooking Conditions : Rose et al. (1996) investigated the heat stability of oxytetracycline and its degradation products, including beta-apoOTC, in various cooking conditions. This study provides insights into how cooking affects drug residues like beta-apoOTC in food, which is crucial for consumer safety and exposure estimates (Rose, Bygrave, Farrington, & Shearer, 1996).

Mechanism of Action

Target of Action

Alpha-Apo-Oxytetracycline, also known as Beta-Apooxytetracycline, primarily targets bacterial cells. Its main target is the 30S ribosomal subunit of the bacterial cell . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and multiplication .

Mode of Action

Alpha-Apo-Oxytetracycline inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts protein synthesis, thereby inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

It is known that the compound interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers .

Pharmacokinetics

Alpha-Apo-Oxytetracycline belongs to the group of tetracycline antibiotics, which are characterized by poor absorption after food . This group, also known as Group 1, includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alpha-Apo-Oxytetracycline .

Result of Action

The primary result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of Alpha-Apo-Oxytetracycline can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action can be affected by the development of bacterial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Alpha-Apo-Oxytetracycline .

Safety and Hazards

Future Directions

The growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Another promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitizing resistant bacteria to antibiotics .

Biochemical Analysis

Biochemical Properties

Beta-Apooxytetracycline: plays a significant role in biochemical reactions, primarily through its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction is crucial for its antimicrobial activity. Additionally, This compound interacts with various enzymes and proteins involved in bacterial metabolism, further disrupting cellular functions .

Cellular Effects

The effects of This compound on cells are profound, particularly in bacterial cells. It inhibits cell growth and division by interfering with protein synthesis. This leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . In eukaryotic cells, This compound can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes .

Molecular Mechanism

At the molecular level, This compound exerts its effects by binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site. This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between This compound and the ribosomal RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to This compound can lead to adaptive resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity. At higher doses, This compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a minimal effective dose is required to achieve antimicrobial activity, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound: is involved in various metabolic pathways, primarily related to its antimicrobial activity. It is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, affecting its bioavailability and distribution. The compound accumulates in tissues with high protein synthesis activity, such as the liver and kidneys .

Subcellular Localization

This compound: localizes primarily in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as it targets ribosomes for its antimicrobial action. Post-translational modifications and targeting signals may direct This compound to specific cellular compartments, enhancing its efficacy .

Properties

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that beta-apooxytetracycline is a breakdown product of oxytetracycline. How significant is its formation during cooking?

A1: Unfortunately, the research by [] specifically states that "Diode-array analysis of heat-treated oxytetracycline standard solutions indicated that no individual closely related compound such as 4-epioxytetracycline, alpha- or this compound formed a significant proportion of the breakdown products." [] This suggests that while this compound might be formed during the cooking process, it is not a major degradation product of oxytetracycline under the conditions tested.

Q2: Can you elaborate on the analytical techniques mentioned for analyzing oxytetracycline and its breakdown products?

A2: The study by [] utilizes diode-array analysis to study the heat-treated oxytetracycline solutions. This technique allows for the simultaneous detection and quantification of multiple components in a mixture based on their unique UV-Vis absorption spectra. By comparing the spectra of the degraded samples with standards of known compounds, researchers can identify and quantify the presence of specific breakdown products, including this compound, even if they are not the major degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)